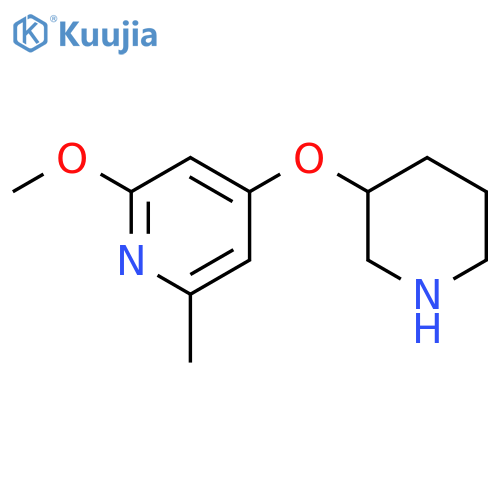Cas no 2228457-80-3 (2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine)

2228457-80-3 structure
商品名:2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine
- Pyridine, 2-methoxy-6-methyl-4-(3-piperidinyloxy)-
- 2228457-80-3
- SCHEMBL21604531
- EN300-1760066
-
- インチ: 1S/C12H18N2O2/c1-9-6-11(7-12(14-9)15-2)16-10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3
- InChIKey: JBYLEWXKQVBIDZ-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC(C)=CC(OC2CCCNC2)=C1
計算された属性
- せいみつぶんしりょう: 222.136827821g/mol
- どういたいしつりょう: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760066-10.0g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 10g |
$6266.0 | 2023-05-26 | ||
| Enamine | EN300-1760066-0.5g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1760066-0.1g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1760066-5.0g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 5g |
$4226.0 | 2023-05-26 | ||
| Enamine | EN300-1760066-10g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 10g |
$6266.0 | 2023-09-20 | ||
| Enamine | EN300-1760066-0.25g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1760066-5g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 5g |
$4226.0 | 2023-09-20 | ||
| Enamine | EN300-1760066-0.05g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1760066-1.0g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 1g |
$1458.0 | 2023-05-26 | ||
| Enamine | EN300-1760066-2.5g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 2.5g |
$2856.0 | 2023-09-20 |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
2228457-80-3 (2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine) 関連製品
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
